methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate
Description
Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is a synthetic coumarin derivative characterized by a 2-furoate ester group linked via an oxymethyl bridge to the 7-hydroxy position of the coumarin scaffold. The core structure combines the photophysical properties of coumarins (e.g., fluorescence, UV absorption) with the metabolic stability and lipophilicity imparted by the furan ester moiety.
Properties
IUPAC Name |
methyl 5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-19-16(18)13-6-5-12(21-13)9-20-11-4-2-10-3-7-15(17)22-14(10)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFNFZCSBJYODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate typically involves the reaction of 7-hydroxycoumarin with methyl 5-bromomethyl-2-furoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted coumarin derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has been investigated for its potential pharmacological properties:
Antioxidant Activity
Research indicates that compounds containing the coumarin moiety exhibit significant antioxidant properties. For example, studies have shown that derivatives of this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. A notable study demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which may provide therapeutic benefits in treating inflammatory diseases .
Agricultural Applications
This compound has shown promise in agricultural applications:
Plant Growth Regulators
Studies have indicated that this compound can act as a growth regulator in plants, enhancing growth rates and improving yield. It influences various physiological processes such as photosynthesis and nutrient uptake .
Pest Control
Research has explored its potential as a natural pesticide due to its insecticidal properties against common agricultural pests. This could lead to more sustainable agricultural practices by reducing reliance on synthetic pesticides .
Material Science
The compound's unique chemical structure allows for interesting applications in material science:
Polymer Chemistry
This compound can be utilized in synthesizing new polymeric materials with enhanced properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-7-yloxy moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate and its analogs:
Structural and Functional Analysis
Core Scaffold Modifications
- Isochromenone vs.
- Chloro and Phenyl Substituents: The 6-chloro-4-phenyl analog (C₂₂H₁₅ClO₆) introduces steric bulk and electron-withdrawing effects, likely enhancing binding to hydrophobic enzyme pockets (e.g., cannabinoid or cholinergic receptors, as seen in related carbamate derivatives ).
Furan Ester Modifications
- Methyl Group Addition : The methylated furan derivative (C₁₇H₁₄O₆) improves metabolic stability by blocking oxidation at the 5-position, a common degradation pathway for furan esters.
Biological Activity
Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H14O6
- Molecular Weight : 302.29 g/mol
The compound features a furoate group and a chromenyl moiety, which are known to contribute to various biological activities.
Antioxidant Activity
Research has indicated that compounds containing chromenyl structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of coumarin, including this compound, can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Properties
Several studies have explored the anticancer potential of chromenyl derivatives. For instance, a case study involving this compound showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer effects of this compound on A549 lung cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
- Anti-inflammatory Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
